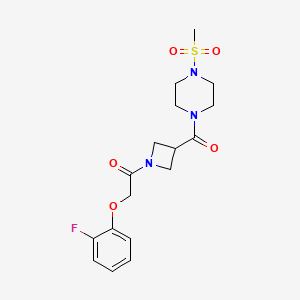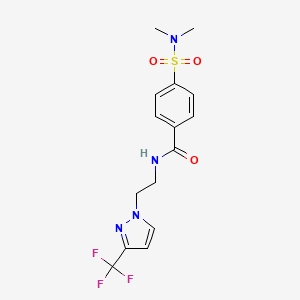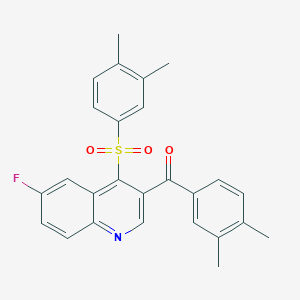
(3,4-Dimethylphenyl)(4-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. It also contains a sulfonyl group and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinoline core would contribute aromaticity to the molecule, while the sulfonyl and methanone groups would introduce polar characteristics .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinoline core might undergo electrophilic aromatic substitution reactions, while the sulfonyl and methanone groups could participate in various addition and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both aromatic and polar functional groups would likely make it relatively polar .Scientific Research Applications
Fluorogenic Labeling in Pharmaceuticals
- The study by Gatti et al. (2004) discusses the use of phanquinone as a fluorogenic labeling reagent for amino acids in pharmaceuticals. This demonstrates the importance of advanced chemical derivatives in enhancing detection methods in pharmaceutical analysis. It reflects on the potential application of complex methanone derivatives in the development of analytical techniques for quality control in the pharmaceutical industry (Gatti et al., 2004).
Synthesis of Poly(arylene ether sulfone) Membranes
- Shi et al. (2017) report on the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes incorporating pendant benzyl-quaternary ammonium groups. This research highlights the relevance of complex organic compounds in the synthesis of materials with high alkaline stability and hydroxide conductivity, which could be crucial for applications such as fuel cells and other electrochemical devices (Shi et al., 2017).
Antioxidant Properties of Phenolic Compounds
- Çetinkaya et al. (2012) explored the synthesis and antioxidant properties of derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone. Their study provides insights into how structurally related compounds can exhibit potent antioxidant and radical scavenging activities, suggesting potential applications in the development of new antioxidant agents (Çetinkaya et al., 2012).
Novel Fluorescent Sensors for Metal Ions
- Jinlai et al. (2016) developed a novel fluorescent sensor for Zn2+ ions, showcasing the utility of complex organic molecules in environmental monitoring and analytical chemistry. This work indicates potential pathways for using related chemical structures in the creation of selective sensors for various applications (Jinlai et al., 2016).
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO3S/c1-15-5-7-19(11-17(15)3)25(29)23-14-28-24-10-8-20(27)13-22(24)26(23)32(30,31)21-9-6-16(2)18(4)12-21/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFHFHGHRQAXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
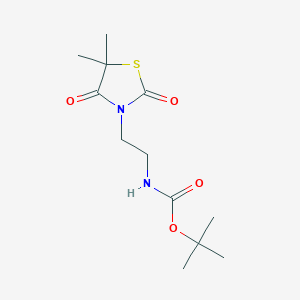
![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)

![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765767.png)
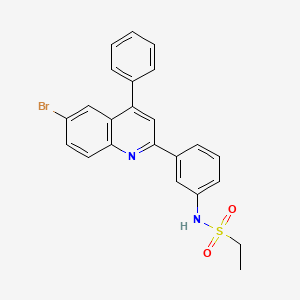
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2765769.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765771.png)
![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2765772.png)
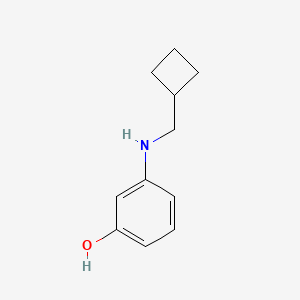
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
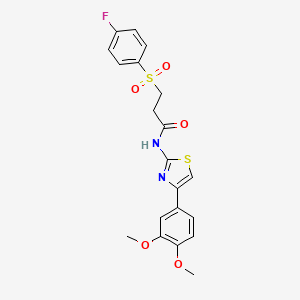
![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2765778.png)
